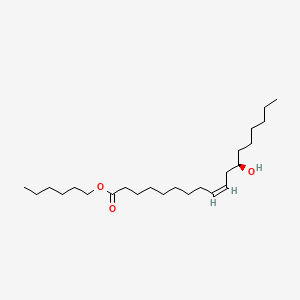

Hexyl (R)-12-hydroxyoleate

Description

Properties

CAS No. |

6030-14-4 |

|---|---|

Molecular Formula |

C24H46O3 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

hexyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C24H46O3/c1-3-5-7-15-19-23(25)20-16-13-11-9-10-12-14-17-21-24(26)27-22-18-8-6-4-2/h13,16,23,25H,3-12,14-15,17-22H2,1-2H3/b16-13-/t23-/m1/s1 |

InChI Key |

KITUJVIGXXGBLV-AONZOJHOSA-N |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCCCC)O |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCCCC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexyl R 12 Hydroxyoleate

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts, such as enzymes, in combination with traditional chemical reactions. This hybrid approach offers significant advantages, including mild reaction conditions and high stereospecificity, which are crucial for producing the (R)-enantiomer of 12-hydroxyoleate derivatives.

Enzymatic catalysis is a cornerstone for the green synthesis of fatty acid esters. mdpi.com Lipases, in particular, are widely employed for their ability to catalyze esterification and transesterification reactions with high efficiency and selectivity. nih.gov The synthesis of Hexyl (R)-12-hydroxyoleate can be achieved via the direct esterification of (R)-12-hydroxyoleic acid (also known as ricinoleic acid) with hexanol.

Lipases such as those from Candida antarctica (CALB), Rhizomucor miehei, and Burkholderia cepacia are effective catalysts for this type of transformation. nih.govmdpi.com The enzyme's active site orients the substrates to facilitate the nucleophilic attack of the alcohol's hydroxyl group on the carboxylic acid's carbonyl carbon, leading to the formation of the ester bond and the release of a water molecule. nih.gov This enzymatic approach avoids the harsh conditions and potential side reactions associated with traditional acid-catalyzed esterification.

| Enzyme Source | Reaction Type | Substrates | Key Advantage |

| Candida antarctica Lipase (B570770) B (CALB) | Esterification / Acylation | Fatty Acids, Alcohols | High enantioselectivity and thermal stability. mdpi.com |

| Rhizomucor miehei Lipase | Esterification | Fatty Acids, Alcohols | Effective in non-aqueous media, good for bulk synthesis. nih.govresearchgate.net |

| Pseudomonas sp. Lipase | Hydrolysis (for precursor) | Triglycerides (Castor Oil) | High yield hydrolysis to produce free hydroxy fatty acids. researchgate.net |

The critical precursor for synthesizing Hexyl (R)-12-hydroxyoleate is (R)-12-hydroxyoleic acid. Nature provides a plentiful source of this compound in the form of castor oil, where it exists as a triglyceride. researchgate.net Biocatalytic hydrolysis of castor oil using lipases is an effective method to liberate ricinoleic acid. For instance, studies have shown that porcine pancreas lipase and lipases from Pseudomonas species can efficiently hydrolyze castor oil to yield free fatty acids, with ricinoleic acid being the primary component. researchgate.net

Alternatively, biocatalytic hydration of unsaturated fatty acids offers a direct route to hydroxy fatty acids. Specific enzymes known as oleate (B1233923) hydratases can stereoselectively add a water molecule across a double bond. For example, an oleate hydratase from Elizabethkingia meningoseptica has been used to hydrate (B1144303) the double bond of oleic acid to produce (R)-10-hydroxystearic acid, demonstrating the potential of this enzymatic class to generate chiral hydroxy fatty acids from simple unsaturated precursors. nih.govuniba.it This approach highlights a pathway for producing specifically hydroxylated fatty acids through a biorefinery process. nih.govuniba.it

The efficiency of lipase-catalyzed reactions is highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent, enzyme loading, temperature, and substrate ratio.

Solvent Systems: While enzymes are naturally suited to aqueous environments, esterification reactions produce water, which can promote the reverse reaction (hydrolysis). To overcome this, reactions are often conducted in non-polar organic solvents. More advanced "green" solvent systems have been developed, including ionic liquids and deep eutectic solvents, which can enhance substrate solubility and improve enzyme stability and reactivity. researchgate.netresearchgate.net Another innovative approach is the use of aqueous micellar systems, where a designer surfactant like TPGS-750-M enables the reaction to proceed in water with a 1:1 stoichiometric ratio of acid to alcohol, minimizing waste. nih.govnsf.gov

Temperature and pH: Each enzyme has an optimal temperature and pH range for activity. For instance, the hydrolysis of castor oil using a Pseudomonas lipase was found to be optimal at a pH of 7.0 and a temperature of 60°C. researchgate.net Exceeding the optimal temperature can lead to enzyme denaturation and loss of activity.

Enzyme Loading and Substrate Ratio: The concentration of the enzyme and the molar ratio of the substrates (alcohol to fatty acid) are critical for maximizing conversion. Optimization studies for similar ester syntheses have shown that adjusting these parameters can significantly impact yield and reaction time. researchgate.net For example, in the lipase-catalyzed hydrolysis of castor oil, factors such as enzyme concentration (0.01% w/v) and the oil-to-water ratio (1:4) were optimized to achieve a 90% yield of fatty acids. researchgate.net

| Parameter | Optimized Condition | Rationale |

| Solvent | Toluene / Ionic Liquid ([BMIM][PF6]) | Enhances substrate solubility and can increase reaction rate and yield. researchgate.net |

| pH | 7.0 - 8.0 | Maintains the optimal catalytic activity of the lipase enzyme. researchgate.net |

| Temperature | 35°C - 60°C | Balances reaction rate with enzyme stability to prevent denaturation. researchgate.net |

| Reaction Time | 12 hours | Sufficient time to reach maximum conversion under optimized conditions. researchgate.net |

| Oil:Water Ratio | 1:4 | Provides an adequate interfacial area for the enzyme to act on the substrate. researchgate.net |

Stereoselective Chemical Synthesis Strategies

While chemoenzymatic methods are powerful, purely chemical strategies offer alternative pathways for creating chiral molecules like Hexyl (R)-12-hydroxyoleate, providing robust and scalable routes.

The asymmetric synthesis of hydroxy fatty acids hinges on establishing a single, well-defined chiral center. A prominent strategy involves the creation of a chiral building block that is later elaborated into the full fatty acid chain. nih.govnih.gov An organocatalytic approach, for example, can be used to synthesize chiral terminal epoxides, which serve as versatile intermediates. researchgate.net These methods allow for the introduction of the hydroxyl group with a specific stereochemistry (R or S) at a desired position along the aliphatic chain. nih.govnih.gov Once the chiral hydroxy fatty acid precursor is synthesized, it can be esterified with hexanol using standard chemical methods to yield the final product.

The formation of a chiral epoxide is a key step in many asymmetric syntheses of hydroxy fatty acids. nih.govresearchgate.net Well-established methods like the Sharpless asymmetric epoxidation are used to convert allylic alcohols into epoxides with very high enantioselectivity. mdpi.comrsc.org More recently, organocatalytic methods using catalysts such as MacMillan's imidazolidinones have been employed for the epoxidation of α,β-unsaturated aldehydes, which can then be converted into the desired chiral epoxides. researchgate.net

Once the chiral epoxide is formed, the next crucial step is its regioselective ring-opening. This is typically achieved by reacting the epoxide with a nucleophile, such as an organocuprate or a Grignard reagent. nih.govnih.gov This reaction opens the three-membered ring to form a secondary alcohol, simultaneously creating a new carbon-carbon bond and setting the stereochemistry at the hydroxyl-bearing carbon. researchgate.net For the synthesis of (R)-12-hydroxyoleic acid, a chiral epoxide would be opened with a suitable organometallic reagent that introduces the remaining portion of the fatty acid's carbon chain, leading to the desired chiral secondary alcohol precursor. nih.govnih.gov

Control of Enantiomeric Purity in Synthesis

The control of enantiomeric purity is a critical aspect in the synthesis of chiral molecules like Hexyl (R)-12-hydroxyoleate, as the biological or material properties of the enantiomers can differ significantly. Chemoenzymatic methods, particularly those employing lipases, are at the forefront of strategies to ensure the synthesis of the desired (R)-enantiomer with high selectivity.

Lipases are enzymes that catalyze the hydrolysis of fats and oils. However, in non-aqueous environments, they can effectively catalyze esterification and transesterification reactions. A key advantage of lipases is their inherent stereoselectivity, meaning they can differentiate between the enantiomers of a chiral substrate. This property is exploited in several ways to achieve enantiomeric control.

One common strategy is the kinetic resolution of a racemic mixture of 12-hydroxyoleic acid. In this process, a lipase is used to selectively esterify one enantiomer (e.g., the (R)-enantiomer) with hexanol at a much faster rate than the other enantiomer. By stopping the reaction at approximately 50% conversion, one can obtain the desired Hexyl (R)-12-hydroxyoleate in high enantiomeric excess, leaving behind the unreacted (S)-12-hydroxyoleic acid. The efficiency of this resolution is dependent on the enantioselectivity of the chosen lipase.

The choice of the lipase is crucial for achieving high enantioselectivity. Lipases from different microbial sources, such as Candida antarctica (lipase B, often immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia, exhibit varying degrees of stereoselectivity towards different substrates. Therefore, screening of various lipases is often the first step in developing an efficient chemoenzymatic synthesis. nih.gov

Reaction conditions also play a significant role in controlling enantioselectivity. These include the choice of solvent, temperature, and the molar ratio of the substrates. researchgate.net For instance, the use of non-polar organic solvents can enhance the enantioselectivity of some lipase-catalyzed reactions.

Another advanced approach involves the asymmetric synthesis starting from a prochiral substrate, where the lipase-catalyzed reaction introduces the chiral center with the desired (R)-configuration. However, for Hexyl (R)-12-hydroxyoleate, the chirality is already present in the starting material, ricinoleic acid. Therefore, the focus is on preserving this stereochemistry during the synthesis.

Multi-step chemoenzymatic routes can also be designed to enhance enantiomeric purity. This might involve the use of protecting groups for other reactive sites on the molecule while the enzymatic esterification takes place, followed by deprotection steps.

Conventional Chemical Esterification Techniques

Conventional chemical methods for the synthesis of esters like Hexyl (R)-12-hydroxyoleate typically involve the direct esterification of a carboxylic acid with an alcohol in the presence of a catalyst.

Esterification from 12-hydroxyoleic acid (Ricinoleic Acid) and Hexanol

The direct esterification of 12-hydroxyoleic acid (ricinoleic acid) with hexanol is a straightforward approach to produce Hexyl 12-hydroxyoleate. The reaction involves heating the two reactants, often in a solvent that allows for the removal of water as it is formed, thereby driving the equilibrium towards the formation of the ester.

The reaction can be represented as:

To achieve a high conversion rate, an excess of one of the reactants, typically the alcohol (hexanol), can be used. The removal of water is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.

Catalyst Systems in Esterification Reactions

The esterification of ricinoleic acid with an alcohol is generally a slow process and requires a catalyst to proceed at a reasonable rate. Various types of catalysts can be employed, which can be broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous catalysts , such as sulfuric acid and p-toluenesulfonic acid, are effective but can be difficult to separate from the reaction mixture, leading to potential contamination of the product and challenges in catalyst recycling.

Heterogeneous catalysts offer the advantage of easy separation and reusability. Examples of solid acid catalysts that have been investigated for the esterification of fatty acids include:

Sulfated zirconia : These solid superacid catalysts have shown good activity and selectivity in esterification reactions.

Ion-exchange resins : Resins with sulfonic acid groups can effectively catalyze the esterification under milder conditions.

Zeolites : These microporous aluminosilicates can act as shape-selective catalysts.

Multi-step Chemical Transformations

In some instances, a multi-step chemical transformation may be necessary to synthesize Hexyl (R)-12-hydroxyoleate, particularly if specific purity requirements need to be met or if side reactions are prevalent under direct esterification conditions.

One potential multi-step route involves the initial conversion of 12-hydroxyoleic acid to its methyl or ethyl ester through a simpler esterification reaction. This intermediate ester can then be purified, for example, by distillation. Following purification, the methyl or ethyl ester can undergo a transesterification reaction with hexanol to yield the desired Hexyl (R)-12-hydroxyoleate. This reaction is typically catalyzed by an acid or a base.

Another approach could involve the use of protecting groups . The hydroxyl group at the C12 position of ricinoleic acid can be protected before the esterification of the carboxylic acid group. This prevents potential side reactions involving the hydroxyl group, such as self-esterification or dehydration. After the esterification with hexanol is complete, the protecting group is removed to yield the final product. This method, while adding extra steps, can lead to a cleaner reaction and a higher purity of the desired ester.

Below is a table summarizing the different catalyst systems that can be used in the esterification of ricinoleic acid.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High activity, low cost | Difficult to separate, corrosive, potential for side reactions |

| Heterogeneous | Sulfated zirconia, Ion-exchange resins, Zeolites | Easy separation, reusable, often less corrosive | Can be more expensive, may have lower activity than homogeneous catalysts |

| Biocatalysts | Lipases (e.g., Candida antarctica lipase B) | High selectivity (including enantioselectivity), mild reaction conditions, environmentally friendly | Higher cost, can be sensitive to reaction conditions (temperature, pH) |

Derivatization and Structural Modification of Hexyl R 12 Hydroxyoleate Analogues

Synthesis of Novel Estolides and Polyricinoleates

One of the most significant modifications of (R)-12-hydroxyoleate analogues is the formation of estolides. Estolides are oligomeric fatty acids where the carboxylic acid group of one molecule forms a secondary ester bond with the hydroxyl site on another, creating a polyester-like chain. semanticscholar.org The degree of oligomerization is defined by the Estolide Number (EN), which represents the average number of fatty acid units in the estolide molecule. lube-media.com Polyricinoleates are a form of estolide with a higher degree of polymerization. These structures can be synthesized through both chemical and enzymatic routes.

Chemical Synthesis: Acid catalysis is a common method for producing estolides. Strong acids such as sulfuric acid or perchloric acid are used to catalyze the intermolecular esterification between ricinoleic acid molecules at elevated temperatures. nih.govnih.gov The reaction proceeds by protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of another molecule. These reactions, often conducted under vacuum to remove water and drive the reaction forward, can produce estolides with varying chain lengths. nih.gov However, chemical methods may require harsh conditions that can lead to side reactions and colored byproducts. researchgate.net

Enzymatic Synthesis: A milder and more selective alternative is the use of lipases as biocatalysts. Lipases, such as those from Candida rugosa or immobilized Candida antarctica lipase (B570770) B (Novozym 435), can effectively catalyze estolide formation under solvent-free conditions and at moderate temperatures (typically 40-80°C). mdpi.com Enzymatic synthesis offers greater control over the reaction, minimizing degradation and the formation of unwanted byproducts. The selectivity of the lipase can influence the structure and yield of the resulting estolides.

The table below summarizes and compares different catalytic approaches for the synthesis of estolides from ricinoleic acid, the core component of Hexyl (R)-12-hydroxyoleate.

| Catalyst Type | Specific Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical | Sulfuric Acid (H₂SO₄) | 60°C, 24h, under vacuum | Low catalyst cost, effective for large scale | Harsh conditions, potential for side reactions and color formation researchgate.net |

| Chemical | Perchloric Acid (HClO₄) | 45-55°C | High reactivity | Potential safety hazards, harsh conditions |

| Enzymatic | Immobilized Candida antarctica Lipase B (Novozym 435) | 60-80°C, solvent-free | High selectivity, mild conditions, reusable catalyst, minimal byproducts | Higher catalyst cost |

| Enzymatic | Candida rugosa Lipase | ~40°C | Effective at lower temperatures, high yields reported | May be less stable at higher temperatures |

Chemical Transformation of the Hydroxyl and Unsaturated Moieties

Beyond oligomerization, the hydroxyl and alkene groups within the Hexyl (R)-12-hydroxyoleate structure are prime targets for chemical transformations to introduce new functionalities. ambujasolvex.comresearchgate.net

The double bond at the C9-C10 position is susceptible to epoxidation, a reaction that converts the alkene into a three-membered cyclic ether known as an oxirane or epoxide. This transformation is typically achieved using peracids, such as performic acid or peracetic acid, generated in situ from formic acid (or acetic acid) and hydrogen peroxide. ugm.ac.idresearchgate.net The reaction converts the unsaturated oleate (B1233923) into a saturated, epoxidized analogue. A high yield (86%) of epoxidized ricinoleic acid (ERA) can be achieved under optimized conditions, for example, at 50°C for 4 hours using a specific molar ratio of formic acid and hydrogen peroxide to the double bonds. ugm.ac.id

The resulting epoxide is a highly strained, reactive intermediate that can undergo subsequent ring-opening reactions. khanacademy.org Under acid-catalyzed conditions, nucleophiles such as water, alcohols, or other carboxylic acids can attack one of the epoxide carbons, leading to the formation of diols or other bifunctional derivatives. researchgate.netmdpi.com For instance, acid-catalyzed hydrolysis of the epoxide yields a 9,10-dihydroxy derivative. This two-step process of epoxidation followed by ring-opening is a powerful strategy for creating polyols from fatty acid esters, which can serve as building blocks for polymers like polyurethanes. researchgate.netgoogle.com

The reaction sequence is detailed below:

Epoxidation: The C=C double bond of the hydroxyoleate is converted into an oxirane ring.

Acid-Catalyzed Ring-Opening: The epoxide ring is opened by a nucleophile (e.g., H₂O) in the presence of an acid catalyst (e.g., H₂SO₄) to form vicinal diols. researchgate.net

The secondary hydroxyl group at the C-12 position is another key site for derivatization. researchgate.net This alcohol functionality can be converted into an ether through reactions like the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This classic SN2 reaction involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to displace the halide and form an ether linkage. youtube.com

This modification transforms the polar hydroxyl group into a less polar, more chemically stable ether group, which can significantly alter the physical properties of the molecule, such as its viscosity, solvency, and thermal stability. Besides etherification, this hydroxyl group can undergo other transformations, such as esterification with different acyl chlorides or anhydrides to create branched esters, or alkoxylation reactions. ambujasolvex.comjst.go.jp

Investigations into Structure-Function Relationships through Derivatization

The derivatization of Hexyl (R)-12-hydroxyoleate analogues is driven by the goal of creating molecules with specific, enhanced properties. Research has established clear relationships between the molecular structure of these derivatives and their functional performance, particularly as biolubricants and cosmetic ingredients. semanticscholar.org

Lubricant Properties: The performance of estolides as lubricant base stocks is highly dependent on their structure. Key properties like viscosity, pour point (a measure of low-temperature fluidity), and oxidative stability are directly influenced by the Estolide Number (EN) and the nature of the "capping" group. lube-media.comstle.org

Effect of Estolide Number (EN): Increasing the EN, or the degree of oligomerization, generally leads to a significant increase in viscosity. stle.org

Effect of Capping Group: Capping the terminal carboxylic acid of an estolide with an alcohol (to form an ester) or reacting the hydroxyl group of the base hydroxyoleate with a different fatty acid can dramatically improve properties. Using saturated, short-chain, or branched fatty acids as capping agents can disrupt crystal packing at low temperatures, leading to significantly lower pour points. nih.govresearchgate.net For example, estolides synthesized from ricinoleic acid and capped with saturated fatty acids (C8-C18) exhibit excellent low-temperature properties, with pour points as low as -52°C, and high flash points exceeding 300°C. nih.govnih.gov Shorter capping fatty acids tend to result in lower pour points. researchgate.net

The following table illustrates how the choice of a saturated capping fatty acid influences the physical properties of the resulting estolide ester.

| Capping Fatty Acid | Resulting Pour Point (°C) | Yield (%) | Viscosity (cp) |

|---|---|---|---|

| Capric Acid (C10) | -52 ± 0.08 | 52.51 ± 0.03 | 51 ± 0.08 |

| Lauric Acid (C12) | -40 ± 0.05 | 78.36 ± 0.04 | 62 ± 0.05 |

| Myristic Acid (C14) | -28 ± 0.03 | 96.57 ± 0.05 | 73 ± 0.02 |

| Palmitic Acid (C16) | -19 ± 0.06 | 85.42 ± 0.06 | 79 ± 0.04 |

| Stearic Acid (C18) | -10 ± 0.04 | 63.79 ± 0.02 | 86 ± 0.01 |

Data adapted from studies on estolide esters synthesized from ricinoleic acid. nih.gov

Bioactivity: Chemical modifications can also impart or enhance the biological activity of these molecules. Derivatives of ricinoleic acid have been investigated for their antimicrobial and anti-inflammatory properties. researchgate.netnih.govbenthamdirect.com For example, oxidizing the double bond to create additional hydroxyl groups and then esterifying these with acids like lauric acid has been shown to produce compounds with significant antimicrobial activity against bacteria such as Propionibacterium acnes and Staphylococcus epidermidis. aip.orgresearchgate.net The introduction of new functional groups can alter the molecule's polarity and its ability to interact with microbial cell membranes, leading to enhanced bioactivity.

Analytical Methodologies for Research Characterization of Hexyl R 12 Hydroxyoleate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural analysis of Hexyl (R)-12-hydroxyoleate, offering insights into its molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Hexyl (R)-12-hydroxyoleate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

A triplet around 0.8-0.9 ppm corresponding to the terminal methyl group of the hexyl chain and the terminal methyl group of the oleate (B1233923) backbone.

A broad multiplet in the region of 1.2-1.6 ppm, integrating to a large number of protons, which corresponds to the methylene (B1212753) groups of both the hexyl and oleate chains.

Multiplets around 2.0-2.3 ppm are indicative of the methylene groups adjacent to the double bond and the ester carbonyl group.

A triplet around 4.0-4.2 ppm is characteristic of the methylene group of the hexyl chain directly attached to the ester oxygen.

A multiplet around 3.6 ppm is attributed to the methine proton at the hydroxyl-bearing carbon (C-12).

The vinylic protons of the cis-double bond are expected to appear as a multiplet in the region of 5.3-5.6 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. For Hexyl (R)-12-hydroxyoleate, the key resonances would be:

Signals for the terminal methyl carbons appearing in the upfield region, typically around 14 ppm.

A series of signals between 22 and 35 ppm corresponding to the numerous methylene carbons in the aliphatic chains.

The carbon of the methylene group of the hexyl chain attached to the ester oxygen would resonate around 65 ppm.

The methine carbon bearing the hydroxyl group (C-12) is expected around 72 ppm.

The olefinic carbons of the double bond would appear in the downfield region, typically between 125 and 135 ppm.

The carbonyl carbon of the ester group would be the most downfield signal, expected around 174 ppm. auremn.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Ricinoleate (B1264116) Structure

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ (terminal) | ~0.88 | ~14.1 |

| -(CH₂)n- | ~1.2-1.6 | ~22.7-31.9 |

| -CH₂-C=C | ~2.0-2.2 | ~25.6, ~27.2 |

| -CH₂-COO- | ~2.3 | ~34.1 |

| -CH(OH)- | ~3.6 | ~71.8 |

| -O-CH₂- (hexyl) | ~4.1 | ~65.1 |

| -CH=CH- | ~5.3-5.6 | ~125.4, ~132.7 |

| -COO- | - | ~174.2 |

Note: The data presented is based on the analysis of ricinoleic acid and its methyl ester as a proxy for Hexyl (R)-12-hydroxyoleate.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in Hexyl (R)-12-hydroxyoleate. The FTIR spectrum of a ricinoleate ester displays several characteristic absorption bands. aip.orgresearchgate.net

The key vibrational modes observed in the FTIR spectrum include:

A broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net

Strong C-H stretching vibrations from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. dergipark.org.tr

A sharp and intense absorption peak around 1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. dergipark.org.traip.org

The C-O stretching vibration of the ester linkage appears in the fingerprint region, typically around 1170 cm⁻¹.

A peak around 3010 cm⁻¹ can be attributed to the =C-H stretching of the alkene group, and a weaker C=C stretching band may be observed around 1650 cm⁻¹. aip.orgresearchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for a Ricinoleate Ester

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 | O-H stretch | Hydroxyl |

| 2850-3000 | C-H stretch | Alkyl (CH₂, CH₃) |

| ~1740 | C=O stretch | Ester |

| ~1170 | C-O stretch | Ester |

| ~3010 | =C-H stretch | Alkene |

| ~1650 | C=C stretch | Alkene |

Note: The data is representative of long-chain hydroxy fatty acid esters.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for assessing the purity of Hexyl (R)-12-hydroxyoleate and for determining its enantiomeric composition.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a relatively high molecular weight compound like Hexyl (R)-12-hydroxyoleate, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization method is trimethylsilylation of the hydroxyl group. marinelipids.caresearchgate.net

When coupled with a Mass Spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides structural information based on their mass fragmentation patterns. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of a hydroxy fatty acid ester shows characteristic fragmentation that can be used to confirm the position of the hydroxyl group. marinelipids.cadocumentsdelivered.com The fragmentation pattern is typically dominated by cleavage alpha to the trimethylsiloxy group, leading to diagnostic ions that reveal the location of the original hydroxyl group. researchgate.net

For instance, in the mass spectrum of a TMS-derivatized 12-hydroxy fatty acid ester, significant fragments would be expected from the cleavage between C-12 and C-13, and between C-11 and C-12. This allows for the confident identification of the compound and assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purity assessment and the critical determination of the enantiomeric excess (e.e.) of Hexyl (R)-12-hydroxyoleate.

For purity analysis, reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase such as a mixture of acetonitrile (B52724) and water. Detection is typically performed using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

The determination of enantiomeric excess is a crucial aspect of characterizing a chiral compound like Hexyl (R)-12-hydroxyoleate. This is achieved using chiral HPLC, which involves a chiral stationary phase (CSP). csfarmacie.czchiralpedia.comaocs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of enantiomers, including those of fatty acid derivatives. mdpi.com The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation of the (R) and (S) enantiomers. aocs.org The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

Advanced Characterization for Polymer and Material Applications

When Hexyl (R)-12-hydroxyoleate is used as a monomer for the synthesis of polymers, such as poly(hexyl (R)-12-hydroxyoleate), further characterization of the resulting polymer is necessary. Techniques such as Gel Permeation Chromatography (GPC) are used to determine the molecular weight and molecular weight distribution of the polymer. rsc.org Thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm), are investigated using Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.net Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer. researchgate.netresearchgate.net These advanced characterization techniques are vital for understanding the structure-property relationships of the polymer and for tailoring its properties for specific material applications. rsc.orgberg-schmidt.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymeric materials. wikipedia.orgshimadzu.com While Hexyl (R)-12-hydroxyoleate is a monomer, GPC is instrumental in characterizing polymers synthesized from this or related hydroxy fatty acids, such as poly(ricinoleic acid) or poly(12-hydroxystearic acid). nih.gov The technique separates molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute faster than smaller molecules, which can permeate the pores of the chromatography column's stationary phase. shimadzu.com

In the context of research involving Hexyl (R)-12-hydroxyoleate, GPC would be applied to analyze the products of polymerization reactions. By comparing the elution profile of the polymer to that of known molecular weight standards (e.g., polystyrene or polymethylmethacrylate), a calibration curve is generated. wikipedia.orglcms.cz This allows for the calculation of key molecular weight parameters for the polymer sample.

Key parameters determined by GPC include:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): An average that takes into account the contribution of each molecule based on its size. Larger molecules contribute more significantly to this value. researchgate.net

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all molecules have the same chain length. wikipedia.org

Research on poly(ester-anhydrides) derived from hydroxy acids like 12-hydroxystearic acid demonstrates the utility of GPC in this field. nih.gov The molecular weights of synthesized polyanhydrides were successfully determined, revealing ranges from 8,000 to 23,600 Da. nih.gov For such analyses, solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used as the mobile phase. lcms.czazom.com The system is typically equipped with a refractive index (RI) detector, which is considered a universal detector for polymers, and sometimes a viscometer or light scattering detector for more absolute measurements. researchgate.netiitk.ac.in

Table 1: Representative GPC Data for Polymers Derived from Hydroxy Fatty Acids This table presents hypothetical data based on findings for analogous polymers to illustrate the typical output of a GPC analysis.

| Polymer Sample | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |

| Poly(12-hydroxyoleate) Batch A | 10,500 | 15,200 | 1.45 |

| Poly(12-hydroxyoleate) Batch B | 12,300 | 19,700 | 1.60 |

| Poly(ricinoleic acid phthalate) | 8,000 | 11,200 | 1.40 |

| Poly(hydroxystearic acid succinate) | 15,800 | 23,600 | 1.49 |

Thermal Analysis Techniques for Stability Profiles

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For a compound like Hexyl (R)-12-hydroxyoleate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly vital for establishing its thermal stability and phase behavior. tandfonline.comaston.ac.uk

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material. dss.go.th By precisely monitoring the temperature at which endothermic (heat absorbing) and exothermic (heat releasing) events occur, DSC can determine key properties of oleate and ricinoleate esters. researchgate.netresearchgate.net

Melting Point (Tm): During heating, the transition from a solid to a liquid state results in an endothermic peak, the maximum of which corresponds to the melting point. Studies on various fatty acid esters show that melting points are influenced by chain length and the presence of functional groups like hydroxyls. researchgate.net For instance, the melting points of ricinoleate esters are noted to be slightly higher than their corresponding oleate ester counterparts. researchgate.net

Crystallization Temperature (Tc): Upon cooling, the transition from a liquid to a crystalline solid is marked by an exothermic peak. DSC analysis of high oleic palm oil showed an onset crystallization temperature of 7.90 °C. mdpi.com

Enthalpy of Transitions: The area under a DSC peak is proportional to the enthalpy change associated with the transition, providing quantitative data on the energy required to melt the substance or the energy released during crystallization. dss.go.th

DSC analysis is crucial for understanding the low-temperature properties of esters, a critical factor for applications like biolubricants. nih.gov Research on estolide esters derived from ricinoleic acid has demonstrated their superior low-temperature characteristics, with pour points as low as -52 °C. nih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). researchgate.net This technique is essential for determining the thermal stability and decomposition profile of a compound. tandfonline.com

The TGA thermogram plots percentage weight loss against temperature. The onset temperature of decomposition indicates the point at which the material begins to degrade. Studies on oleate esters have shown thermal stability up to 400 °C. tandfonline.com The decomposition of oleic acid itself occurs in a single stage, with a maximum decomposition rate observed around 280 °C. researchgate.net In contrast, more complex derivatives like estolides can show multi-stage decomposition profiles. researchgate.net

TGA is a valuable tool for comparing the stability of different compounds and for quality control. aston.ac.ukaston.ac.uk For example, it can be used to monitor the conversion of triglycerides to fatty acid methyl esters (FAMES) in biodiesel production by distinguishing between the different volatilities and degradation patterns of the components. aston.ac.uk The thermal degradation of ricinoleates has been studied, with heating temperatures in the range of 150 to 350 °C leading to the formation of various degradation products. google.com

Table 2: Representative Thermal Analysis Data for Related Oleate and Ricinoleate Esters This table presents typical data ranges found in the literature for compounds structurally similar to Hexyl (R)-12-hydroxyoleate.

| Analytical Technique | Parameter | Typical Value/Range | Reference Compound(s) |

| DSC | Melting Point (Tm) | -30 to 10 °C | Oleate/Ricinoleate Esters |

| DSC | Crystallization Temperature (Tc) | -60 to -10 °C | Oleate/Ricinoleate Esters |

| TGA | Onset of Decomposition (N₂ atm) | 200 - 300 °C | Oleic Acid / Esters |

| TGA | Temperature of Max. Decomposition Rate | 280 - 400 °C | Oleate Esters |

Exploration of Hexyl R 12 Hydroxyoleate in Specialized Research Domains

Research in Biolubricant Development

The quest for environmentally friendly lubricants has driven research into renewable resources like vegetable oils and their derivatives. Hexyl (R)-12-hydroxyoleate is situated within this research domain due to its origin from castor oil, a rich source of ricinoleic acid. The presence of the hydroxyl group and the long fatty acid chain are key features that influence its lubricating properties, oxidative stability, and low-temperature performance.

The lubricating properties of fatty acid esters are significantly influenced by their molecular structure. The presence of a hydroxyl group in the fatty acid chain, as seen in Hexyl (R)-12-hydroxyoleate, tends to increase the viscosity of the ester. mdpi.com This is attributed to the formation of hydrogen bonds between the hydroxyl groups of adjacent molecules, leading to stronger intermolecular forces. This characteristic is particularly notable in esters derived from castor oil, which are known for their high viscosity. mdpi.com

The polarity imparted by the hydroxyl and ester groups also enhances the lubricity of these compounds. This polarity facilitates the formation of a persistent lubricant film on metal surfaces, which is crucial for reducing friction and wear. Research on various fatty acid esters has shown that their lubricating ability is closely tied to their adsorption on surfaces, a property enhanced by polar functional groups.

Table 1: Comparative Viscosity of Fatty Acid Esters

| Fatty Acid Ester | Key Structural Feature | Typical Kinematic Viscosity at 40 °C (mm²/s) | Reference |

|---|---|---|---|

| Hexyl (R)-12-hydroxyoleate (and similar hydroxy esters) | Contains hydroxyl group | High | mdpi.com |

| Soybean oil alkyl esters | High in polyunsaturated fatty acids | Low to Medium | mdpi.com |

| Coconut oil alkyl esters | High in short-chain saturated fatty acids | Low | mdpi.com |

| Rapeseed oil methyl esters | High in monounsaturated fatty acids | Medium | doaj.org |

A significant challenge for biolubricants derived from vegetable oils is their often-limited oxidative stability, which can lead to an increase in viscosity, acidity, and the formation of deposits. d-nb.info The presence of double bonds in the fatty acid chain, such as the one in the oleate (B1233923) backbone of Hexyl (R)-12-hydroxyoleate, makes them susceptible to oxidation. d-nb.info

The performance of lubricants at low temperatures, often referred to as cold flow properties, is critical for many applications. Vegetable oils and their derivatives can sometimes exhibit poor low-temperature properties, leading to solidification or a significant increase in viscosity. d-nb.info The uniform structure of many fatty acid esters can contribute to this issue. d-nb.info

To improve cold-flow performance, researchers explore modifications that disrupt the uniform packing of the molecules. d-nb.info For Hexyl (R)-12-hydroxyoleate, the presence of the hydroxyl group and the kink in the chain due to the double bond can influence its low-temperature behavior. Studies on various fatty acid esters indicate that both the fatty acid composition and the alcohol used for esterification have a significant impact on the final properties of the ester. mdpi.com While synthetic esters generally exhibit excellent low-temperature properties, vegetable oils often have poorer performance in this regard. functionalproducts.com The viscosity index, a measure of how much the viscosity of a fluid changes with temperature, is another important parameter. Vegetable oils tend to have a high viscosity index, which is a desirable characteristic for lubricants. d-nb.info

Table 2: Factors Influencing Biolubricant Properties

| Property | Influencing Molecular Feature | Effect | Reference |

|---|---|---|---|

| Lubricity | Polar groups (e.g., hydroxyl, ester) | Enhances surface adhesion and film formation | d-nb.info |

| Oxidative Stability | Unsaturation (double bonds) | Decreases stability | d-nb.info |

| Viscosity | Hydroxyl group, chain length | Increases with hydroxyl groups and longer chains | mdpi.com |

| Cold Flow Properties | Structural uniformity | Disruption of uniformity improves low-temperature performance | d-nb.info |

Contributions to Polymer Science and Material Chemistry

The functional groups present in Hexyl (R)-12-hydroxyoleate make it a versatile building block for the synthesis of new polymers and for modifying the properties of existing materials. The hydroxyl group, the double bond, and the ester linkage all offer sites for chemical reactions, enabling its use as a monomer, an intermediate, and a functional additive.

Fatty acids and their derivatives are increasingly being used as renewable feedstocks for the synthesis of a wide range of polymers. The hydroxyl group of Hexyl (R)-12-hydroxyoleate can react with isocyanates to form polyurethanes or with carboxylic acids and their derivatives to form polyesters. mdpi.com The double bond can be utilized in polymerization reactions such as epoxidation followed by ring-opening polymerization, or through metathesis reactions.

The esterification of fatty acids with alcohols containing other functional groups, such as 2-hydroxyethyl acrylate, can produce monomers with vinyl functionality suitable for radical polymerization. rsc.org This approach allows for the incorporation of the long alkyl chain of the fatty acid into the polymer backbone, which can impart properties such as hydrophobicity, flexibility, and improved processability. The synthesis of polymers from fatty acid-based monomers via techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization allows for the creation of well-defined polymer architectures. researchgate.net

The long, flexible alkyl chain of Hexyl (R)-12-hydroxyoleate suggests its potential use as a bio-based plasticizer. Plasticizers are added to polymers, most notably polyvinyl chloride (PVC), to increase their flexibility and durability. Esters of fatty acids are being investigated as green alternatives to traditional phthalate (B1215562) plasticizers due to concerns about the environmental and health impacts of the latter. epa.gov The compatibility of a plasticizer with the polymer matrix is crucial for its effectiveness, and the molecular structure of Hexyl (R)-12-hydroxyoleate could offer a good balance of properties for this application.

In the realm of coatings, fatty acid esters can be used as reactive diluents to reduce the viscosity of formulations and lower the emission of volatile organic compounds (VOCs). google.com They can also be incorporated into the binder system of the coating. For instance, partially esterified polyglycerol fatty acid esters can act as intermediates in the production of alkyd and urethane (B1682113) resins for coatings. google.com The hydroxyl group of Hexyl (R)-12-hydroxyoleate could provide a reactive site for cross-linking in coating formulations, potentially enhancing the durability and chemical resistance of the cured film. The use of fatty acids in protective coatings is also being explored for their hydrophobic properties.

Role in the Synthesis of Specialty Polymers (e.g., Polyhydroxyalkanoates)

There is currently no available research that specifically investigates the use of Hexyl (R)-12-hydroxyoleate as a monomer or precursor in the synthesis of polyhydroxyalkanoates or other specialty polymers. While PHAs are a broad class of biodegradable polyesters synthesized by various microorganisms, and their monomer composition can be diverse, the incorporation of Hexyl (R)-12-hydroxyoleate has not been documented in existing literature. nih.govnih.gov The potential for this long-chain hydroxy ester to be utilized in enzymatic or chemical polymerization to create novel bioplastics with unique properties is an area that remains to be explored.

Investigations as a Wax Deposition Modulator in Hydrocarbon Systems

Similarly, the performance and mechanisms of Hexyl (R)-12-hydroxyoleate as a wax deposition modulator in crude oil and other hydrocarbon systems have not been the subject of published research. Wax deposition in pipelines is a significant challenge in the petroleum industry, leading to reduced flow and blockages. researchgate.netijeast.com Chemical inhibitors, often polymeric in nature, are commonly used to mitigate this issue. researchgate.netresearchgate.netupm.edu.my These inhibitors typically function by modifying the wax crystal structure, thereby preventing the formation of a rigid network. sciopen.commdpi.comresearchgate.net

Mechanisms of Wax Inhibition and Crystal Growth Control

Without experimental data, the specific mechanisms by which Hexyl (R)-12-hydroxyoleate might inhibit wax formation or control crystal growth can only be hypothesized. Generally, wax inhibitors interact with paraffin (B1166041) wax crystals as they begin to form, disrupting their typical growth patterns. researchgate.netupm.edu.my The long alkyl chain of the oleate portion of the molecule could potentially co-crystallize with the n-paraffins in the crude oil, while the hexyl group and the secondary alcohol might provide a steric hindrance effect, preventing the crystals from agglomerating into larger structures. researchgate.net However, the efficacy of this interaction would depend on a variety of factors, including the specific composition of the hydrocarbon fluid and the thermal conditions.

Research on Pour Point Depressants and Flow Improvers

Pour point depressants (PPDs) and flow improvers are critical additives for maintaining the fluidity of crude oil at low temperatures. researchgate.netijeast.comscispace.com They function by lowering the temperature at which the oil ceases to flow (the pour point). d-nb.info While the molecular structure of Hexyl (R)-12-hydroxyoleate suggests it could have potential as a PPD, there are no studies available to confirm its effectiveness or to provide data on its performance in comparison to commercially available additives. Research in this area would be necessary to determine its viability as a flow improver for waxy crude oils.

Biosynthetic Pathways and Metabolic Intermediates of Hydroxy Fatty Acids

Origin of Hydroxy Oleic Acid from Natural Sources (e.g., Castor Oil)

Hydroxy oleic acid, specifically ricinoleic acid (12-hydroxyoleic acid), is abundantly found in nature, most notably in the seeds of the castor bean plant (Ricinus communis L.). nih.govresearchgate.net Castor oil, extracted from these seeds, is unique among vegetable oils due to its high concentration of this hydroxylated fatty acid, which can constitute up to 90% of its fatty acid content. nih.govjst.go.jp This high ricinoleate (B1264116) content confers unique chemical properties to the oil, making it a valuable renewable resource for various industrial applications, including the production of coatings, plastics, and lubricants. researchgate.netresearchgate.net

The ricinoleic acid in castor oil is present in the form of triacylglycerols, where it is esterified to a glycerol (B35011) backbone. researchgate.net The biosynthesis within the developing castor bean endosperm is highly efficient, leading to the accumulation of oil rich in triricinolein. nih.gov While castor is the most prolific source, other plants, such as those from the Lesquerella genus (now Physaria), also produce hydroxy fatty acids, although typically with different chain lengths or hydroxyl group positions. gerli.com

Enzymatic Mechanisms for Hydroxylation of Fatty Acids in Microorganisms and Plants

The introduction of a hydroxyl group onto a fatty acid chain is catalyzed by several classes of enzymes. These biocatalysts are found in a wide array of organisms and exhibit diverse specificities regarding the fatty acid substrate and the position of hydroxylation. ocl-journal.org The primary enzyme families involved in this biotransformation include cytochrome P450 monooxygenases, lipoxygenases, and hydratases. researchgate.netmdpi.com

Cytochrome P450 Monooxygenases (P450s) are heme-containing enzymes that catalyze the insertion of an oxygen atom from molecular oxygen into a substrate, using NAD(P)H as a cofactor. ocl-journal.orgresearchgate.net They are responsible for a wide range of hydroxylation reactions, including at the terminal (ω), sub-terminal (e.g., ω-1, ω-2), and mid-chain positions of fatty acids. researchgate.net

Lipoxygenases (LOXs) are dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids that contain a cis,cis-1,4-pentadiene unit. ocl-journal.orgresearchgate.net This reaction forms a hydroperoxy fatty acid, which is subsequently reduced to the corresponding hydroxy fatty acid. ocl-journal.org

Fatty Acid Hydratases catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid, forming a hydroxy fatty acid. mdpi.com For example, some bacteria utilize this mechanism to convert oleic acid into 10-hydroxystearic acid. researchgate.netmdpi.com

The biosynthesis of ricinoleic acid in castor beans is specifically catalyzed by a P450-dependent enzyme known as oleoyl-12-hydroxylase. researchgate.net This enzyme introduces a hydroxyl group at the 12th carbon position of oleic acid. researchgate.net

Cytochrome P450 monooxygenases are a diverse superfamily of enzymes critical in the metabolism of a wide range of endogenous and exogenous compounds. wikipedia.orgnih.gov A specific subset of these enzymes, known as CYP omega-hydroxylases, specialize in the hydroxylation of fatty acids. wikipedia.org These enzymes catalyze the addition of a hydroxyl group (-OH) to the terminal methyl carbon (the ω-carbon) of a fatty acid. wikipedia.orgnih.gov

The general reaction is as follows: RH + O₂ + NADPH + H⁺ → ROH + H₂O + NADP⁺ wikipedia.org

This ω-oxidation pathway is an alternative to the primary β-oxidation pathway for fatty acid degradation. nih.gov The resulting ω-hydroxy fatty acids can be further oxidized to dicarboxylic acids, which are then metabolized via β-oxidation from both ends of the molecule. nih.govnih.gov

In mammals, several CYP families, including CYP4A, CYP4B, and CYP4F, exhibit ω-hydroxylase activity and have preferences for fatty acids of different chain lengths. nih.govnih.gov While once thought to be mainly for catabolism, these enzymes and their products are now recognized as critical in producing signaling molecules that regulate functions like blood pressure and inflammation. wikipedia.org Although the focus is often on ω-hydroxylation, P450s are versatile and can also hydroxylate sub-terminal positions (e.g., ω-1, ω-2, ω-3), a feature dependent on the specific enzyme's active site structure. researchgate.netnih.gov The enzyme responsible for ricinoleic acid synthesis, oleoyl-12-hydroxylase, is a distinct P450 that performs a mid-chain hydroxylation rather than ω-hydroxylation. researchgate.net

The characterization of fatty acid hydroxylases involves determining their substrate specificity, catalytic activity, and structural features. These enzymes show significant diversity across different organisms.

Oleoyl-12-hydroxylase from Ricinus communis is the key enzyme in castor oil biosynthesis. researchgate.net It is a membrane-bound enzyme that displays high substrate specificity for oleic acid, particularly when esterified to the phospholipid phosphatidylcholine. researchgate.net It does not effectively hydroxylate other fatty acids like stearic or linoleic acid. researchgate.net

Cytochrome P450s from other organisms have also been well-characterized. For instance, CYP102A1 (P450 BM3) from the bacterium Bacillus megaterium is a soluble, self-sufficient enzyme known for its high catalytic activity in hydroxylating long-chain fatty acids, primarily at sub-terminal positions. ocl-journal.orgnih.gov In insects, CYP6A8 from Drosophila melanogaster has been characterized as a fatty acid hydroxylase that acts on lauric and capric acids, producing mainly (ω-1)-hydroxylated products. nih.gov

The characterization of these enzymes often includes kinetic analysis to determine parameters like the Michaelis constant (Kₘ) and the catalytic rate (k꜀ₐₜ), which quantify the enzyme's affinity for its substrate and its catalytic efficiency, respectively.

| Enzyme | Organism | Substrate(s) | Primary Product(s) | Reference |

|---|---|---|---|---|

| Oleoyl-12-hydroxylase | Ricinus communis (Castor Bean) | Oleic acid | Ricinoleic acid (12-hydroxyoleic acid) | researchgate.net |

| CYP102A1 (P450 BM3) | Bacillus megaterium | Long-chain fatty acids | (ω-1), (ω-2), (ω-3)-hydroxy fatty acids | ocl-journal.orgnih.gov |

| CYP6A8 | Drosophila melanogaster | Lauric acid, Capric acid | (ω-1)- and ω-hydroxy fatty acids | nih.gov |

| FA2H | Homo sapiens | Long-chain fatty acids (e.g., C24:0) | 2-hydroxy fatty acids | nih.gov |

Precursor-Product Relationships in Biological Systems

The biosynthesis of hydroxy fatty acids follows clear precursor-product pathways, where an existing fatty acid is modified by a hydroxylating enzyme.

The most direct relationship is the conversion of oleic acid to ricinoleic acid . researchgate.net In the developing castor seed, oleic acid synthesized in the plastid is incorporated into phosphatidylcholine, where it serves as the direct substrate for the oleoyl-12-hydroxylase enzyme. researchgate.netresearchgate.net Once formed, the ricinoleic acid is channeled from the phospholipid into the triacylglycerol fraction, which accumulates in oil bodies. nih.gov

In other pathways, polyunsaturated fatty acids serve as the primary precursors. For example, linoleic acid and α-linolenic acid are precursors for a variety of hydroxy fatty acids through the lipoxygenase (LOX) pathway. researchgate.net The LOX enzymes convert these fatty acids into hydroperoxides, which are then reduced to stable hydroxy derivatives such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). gerli.comnih.gov These products can act as signaling molecules or be further metabolized. nih.gov

| Precursor | Enzyme/Pathway | Product | Significance/Example Organism | Reference |

|---|---|---|---|---|

| Oleic Acid | Oleoyl-12-hydroxylase (P450) | Ricinoleic Acid | Major component of castor oil (Ricinus communis) | researchgate.net |

| Linoleic Acid | Lipoxygenase (LOX) | 9-HODE, 13-HODE | Signaling molecules; aroma precursors in beef | researchgate.netnih.gov |

| Lauric Acid | CYP Omega-Hydroxylase (e.g., CYP4A) | 12-Hydroxylauric acid | Fatty acid metabolism in mammals | researchgate.net |

Challenges and Future Directions in Hexyl R 12 Hydroxyoleate Research

Development of More Efficient and Sustainable Synthetic Routes

The traditional chemical synthesis of esters, often relying on acid catalysts and high temperatures, presents environmental and efficiency challenges, such as high energy consumption, unwanted byproducts, and catalyst removal steps. researchgate.net The future of Hexyl (R)-12-hydroxyoleate production is intrinsically linked to the development of green chemistry, particularly biocatalytic processes.

Enzymatic esterification, primarily using lipases, stands out as a superior alternative. scielo.br Lipases can catalyze the esterification of fatty acids under mild conditions, offering high regioselectivity and enantioselectivity, which is crucial for producing the specific (R)-isomer of 12-hydroxyoleate. nih.gov This method significantly reduces energy demands and waste generation.

Key research challenges in this area include:

Enzyme Optimization: While lipases like Candida antarctica Lipase (B570770) B (CALB) are effective, there is a need for more robust and cost-effective enzymes with higher activity and stability for this specific substrate pair (12-hydroxyoleic acid and hexanol).

Reaction Medium Engineering: A primary difficulty in lipase-catalyzed synthesis is the disparate solubility of the polar alcohol and the non-polar fatty acid. researchgate.net Research into solvent-free systems or the use of green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is critical for improving reaction kinetics and simplifying downstream processing. mdpi.com

Process Intensification: Moving from batch reactors to continuous flow systems can enhance productivity and efficiency. mdpi.com Future work will likely focus on developing immobilized enzyme reactors tailored for the continuous production of oleochemical esters.

Table 1: Comparison of Synthetic Routes for Hexyl (R)-12-hydroxyoleate

| Feature | Conventional Chemical Synthesis | Biocatalytic (Enzymatic) Synthesis |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases (e.g., Candida antarctica Lipase B) |

| Temperature | High (>150°C) | Mild (30-70°C) |

| Pressure | Often requires vacuum for water removal | Atmospheric |

| Selectivity | Low; risk of side reactions | High (Regio- and Enantio-selectivity) |

| Energy Consumption | High | Low |

| Byproducts/Waste | Significant; requires extensive purification | Minimal; often water is the only byproduct |

| Sustainability | Low; relies on harsh chemicals | High; uses renewable biocatalysts |

Advanced Understanding of Material Performance and Structure-Property Relationships

A significant gap in current knowledge is the detailed characterization of Hexyl (R)-12-hydroxyoleate and a deep understanding of how its molecular structure dictates its physical and chemical properties. The presence of a hydroxyl group and a cis-double bond within the fatty acid chain, combined with the hexyl ester group, suggests unique properties relevant to biolubricants, plasticizers, and cosmetic emollients.

Future research must focus on systematically mapping these relationships. For instance:

The hydroxyl group is expected to increase viscosity, polarity, and lubricity compared to a non-hydroxylated analogue like hexyl oleate (B1233923).

The (R)-stereochemistry could influence intermolecular interactions, affecting crystallization behavior and phase transitions.

The hexyl ester chain length impacts volatility, melting point, and solvency.

Systematic studies are needed to quantify properties such as viscosity index, oxidative stability, thermal behavior (via DSC and TGA), and tribological performance. nrel.gov This data is essential for predicting its performance in various applications and for designing next-generation molecules with tailored functionalities.

Table 2: Conceptual Structure-Property Relationships for Hexyl (R)-12-hydroxyoleate

| Structural Feature | Potential Impact on Material Property | Research Focus |

|---|---|---|

| (R)-12-Hydroxyl Group | Increases viscosity, polarity, and lubricity. Enhances thermal stability. | Quantify viscosity index and oxidative stability. Analyze tribological performance. |

| Cis-9 Double Bond | Lowers melting point, maintaining fluidity at lower temperatures. Site for oxidation or further chemical modification. | Determine cloud point and pour point. Evaluate oxidative degradation pathways. |

| Hexyl Ester Group | Influences volatility, solvency, and compatibility with non-polar matrices. | Measure vapor pressure and solubility parameters. Test performance as a plasticizer in polymer blends. |

Novel Research Applications in Non-Traditional Domains

While traditional applications for oleochemical esters lie in industrial areas like lubricants and surfactants, Hexyl (R)-12-hydroxyoleate belongs to a class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), which are gaining significant attention for their bioactive properties. mdpi.comresearchgate.net This opens up avenues for research in non-traditional, high-value domains.

Recent studies on various FAHFAs have revealed potential anti-inflammatory and anti-diabetic effects. mdpi.com These lipids are being investigated for their role in metabolic regulation and cellular signaling. The specific biological activity of Hexyl (R)-12-hydroxyoleate is currently unknown and represents a major frontier for research.

Future research directions include:

Bioactivity Screening: Investigating the compound's effects in cell culture models related to inflammation, metabolic syndrome, and skin health.

Functional Foods and Nutraceuticals: Exploring its potential as a bioactive lipid ingredient, given that FAHFAs are naturally present in various foods. mdpi.comresearchgate.net

Advanced Dermocosmetics: Moving beyond simple emolliency to explore its potential to modulate skin biology, for instance, in anti-aging or anti-inflammatory skincare formulations.

Integration of Computational Modeling with Experimental Studies

Advancing research on Hexyl (R)-12-hydroxyoleate can be greatly accelerated by integrating computational modeling with traditional experimental work. Molecular modeling techniques can provide insights into phenomena that are difficult to observe experimentally, saving time and resources.

A key area for application is in the optimization of biocatalytic synthesis. For example:

Enzyme Engineering: De novo computational design and molecular dynamics simulations can be used to engineer lipases with improved affinity and catalytic efficiency for 12-hydroxyoleic acid and hexanol. nih.gov This involves modeling the substrate's entry and binding into the enzyme's active site to identify beneficial mutations.

Predicting Material Properties: Quantum mechanical and molecular mechanics (QM/MM) methods can be used to predict physical properties like viscosity, solubility, and thermal stability from the molecular structure alone. This allows for the in silico screening of various similar ester structures before committing to laboratory synthesis.

The synergy between computational prediction and experimental validation is a powerful paradigm. For instance, a computational model might predict an optimal enzyme variant, which is then created in the lab via directed evolution to confirm its enhanced performance. nih.gov This integrated approach is crucial for accelerating the design-build-test-learn cycle in the development of new bio-based materials and synthetic processes.

Q & A

Q. What steps ensure reproducibility when scaling up Hexyl (R)-12-hydroxyoleate synthesis from milligram to gram quantities?

- Methodological Answer : Validate reaction scalability using kinetic profiling (e.g., in situ FTIR monitoring). Optimize purification for larger batches (e.g., fractional distillation or recrystallization). Document batch-to-batch variability via quality control metrics (e.g., enantiomeric excess, melting point) and adhere to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.